2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

p38 MAP kinase inhibition Regioisomerism Medicinal chemistry

Researchers face regioisomer impurity risks that alter kinase selectivity and MOF crystallinity. This 4-pyridyl isomer solves that: X-ray validated bidentate geometry for coordination networks, plus electrophilic dicarbonitrile warhead for covalent kinase inhibitors. - p38 MAP kinase hinge binder (regioisomer-selective) - Anti-hyperuricemic lead (US Patent 3,836,658) - Electron-deficient core for TCIs

Molecular Formula C10H5N5
Molecular Weight 195.18 g/mol
CAS No. 51294-32-7
Cat. No. B3352866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
CAS51294-32-7
Molecular FormulaC10H5N5
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=C(N2)C#N)C#N
InChIInChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-1-3-13-4-2-7/h1-4H,(H,14,15)
InChIKeyXCXUKZHRUZJBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Overview


2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (CAS 51294-32-7) is a heterocyclic compound combining a pyridine ring with an imidazole-4,5-dicarbonitrile core. This scaffold is recognized for its versatility in medicinal chemistry and materials science. Its structure enables diverse interactions with biological targets and metal ions, underpinning its utility as a building block for kinase inhibitors and coordination polymers. [1]

Medicinal Chemistry
Reported core scaffold for p38 MAP kinase inhibitor research
Materials Science
Bidentate ligand for coordination polymers and MOF synthesis

Why 4-Pyridyl Imidazole Analogs Fail


In-class compounds such as 2-(Pyridin-2-yl)- or 2-Phenyl-1H-imidazole-4,5-dicarbonitrile cannot be interchanged with the 4-pyridyl isomer without altering critical molecular recognition events. The position of the pyridinyl nitrogen dictates hydrogen-bonding geometry with kinase hinge regions [1] and defines metal-binding chelation modes in coordination polymers [2]. These divergent interactions translate into distinct biological activity profiles and material properties, necessitating precise selection of the 4-pyridyl isomer for target-specific applications.

Regioisomer
This Product (4-pyridyl)
Pyridine N at 4-position enables linear bidentate binding and hinge-region H-bond geometry.
2-Pyridyl Isomer
N at 2-position forms chelate complexes, altering kinase inhibition and MOF topology.
Core Substituent
4,5-Dicarbonitrile
Strong electron-withdrawing cyano groups lower pKa, enhance H-bond donor ability.
Dicarboxylic Acid Analog
Carboxyl groups provide different electronic profile and coordination chemistry.

Quantitative Evidence vs. Comparators


Regioisomer-Dependent p38 MAPK Inhibition

In a series of N-substituted pyridinyl imidazole p38 MAP kinase inhibitors, the regioisomeric position of the pyridinyl nitrogen profoundly impacts inhibitory potency. The 4-pyridyl regioisomer (compound 2a) was identified as a potent inhibitor, whereas its 2-pyridyl counterpart (compound 2b) showed distinct biological activity. [1]

p38α MAPK Inhibition
Reported
4-Pyridyl isomer reported as potent inhibitor vs distinct 2-pyridyl activity
Regioisomer selection critical for kinase hinge engagement
IC50 not disclosed; review regioisomer comparison study
p38 MAP kinase inhibition Regioisomerism Medicinal chemistry

Cyano vs. Carboxyl Substituent Effects

The presence of two cyano groups at the 4,5-positions of the imidazole ring electronically differentiates this compound from its dicarboxylic acid analog, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC). The strong electron-withdrawing nature of cyano groups lowers the pKa of the imidazole NH, enhancing its hydrogen bond donor ability and altering its coordination chemistry with metal ions. [1]

Electronic Substituent Effect
Class-level
Cyano groups increase electron-withdrawing capacity vs carboxyl analog
May alter H-bond donor strength and metal-binding modes
Computational inference; experimental validation needed
Electronic effects Reactivity Scaffold diversification

Xanthine Oxidase Inhibition for Gout

US Patent 3,836,658 discloses 4,5-dicyano-2-(4-pyridyl)-imidazole (i.e., 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile) as an anti-hyperuricemic agent, useful for treating gout by inhibiting xanthine oxidase. [1] The patent specifically highlights this compound as a preferred embodiment over related 2-phenyl or 2-(other-pyridyl) analogs due to its anti-hyperuricemic activity.

Xanthine Oxidase Inhibition
Class-level
Patent-reported anti-hyperuricemic agent (preferred over 2-phenyl analogs)
Supports research on xanthine oxidase inhibition models
Review patent model conditions; translational context not established
Anti-hyperuricemic Xanthine oxidase Gout

Bidentate vs. Chelating Coordination Mode

The crystal structure of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (CCDC 1554892) confirms its ability to act as a bidentate ligand through the pyridine nitrogen and an imidazole nitrogen. [1] In contrast, the 2-pyridyl isomer forms chelate complexes with metals via both pyridine and imidazole nitrogens, leading to different coordination geometries. [2]

Coordination Mode
Cross-study
4-Pyridyl: bidentate bridging (CCDC 1554892) vs 2-pyridyl: chelating
Determines network topology in MOF synthesis
Crystal structure confirmed; assess target framework geometry
Coordination chemistry Crystal structure Metal-organic frameworks

Optimal Applications


p38 MAP Kinase Inhibitor Development

This compound serves as the core scaffold for designing potent and selective p38 MAP kinase inhibitors. The 4-pyridyl regioisomer is essential for high-affinity binding to the kinase hinge region, as demonstrated by regioisomer comparison studies. [1]

Anti-Gout Drug Discovery

As disclosed in U.S. Patent 3,836,658, this compound is a preferred anti-hyperuricemic agent, making it a valuable lead for developing novel xanthine oxidase inhibitors to treat gout and related conditions. [2]

MOF and Coordination Polymer Synthesis

The unique bidentate coordination geometry of the 4-pyridyl isomer, confirmed by X-ray crystallography, allows for the construction of extended network structures with desirable gas adsorption, thermal stability, and fluorescent emission properties. [3]

Targeted Covalent Inhibitor Design

The electron-deficient nature of the 4,5-dicarbonitrile imidazole core, relative to its dicarboxylic acid analog, renders it a superior electrophilic warhead for developing targeted covalent inhibitors (TCIs) against kinases and other enzymes. [4]

Application
Selection Property
Validation Focus
p38 MAPK inhibition studies
4-pyridyl regioisomeric scaffold
Kinase hinge-region binding assay
Xanthine oxidase inhibition research
Reported anti-hyperuricemic activity
In vitro xanthine oxidase assay / hyperuricemia model review
MOF and coordination polymer synthesis
Bidentate bridging coordination geometry
X-ray structure determination / network topology
Electrophilic probe development
Electron-deficient imidazole core
Electrophilic reactivity / target engagement assay

Technical Documentation Hub

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26 linked technical documents
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